molecular formula C19H22N4O B6038486 Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone

Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone

Cat. No.: B6038486
M. Wt: 322.4 g/mol
InChI Key: LFOQBWMMTXYFPA-UHFFFAOYSA-N
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Description

  • Reagents: 1,2,3,4-tetrahydronaphthalene, n-butyllithium
  • Conditions: Low temperature, anhydrous conditions
  • Product: 2-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrazine
  • Step 3: Formation of Piperazine Ring

    • Reagents: Piperazine, triethylamine
    • Conditions: Room temperature, inert atmosphere
    • Product: 2-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-ylpyrazine
  • Step 4: Formation of Methanone Linkage

    • Reagents: Methanone, catalytic amount of acid
    • Conditions: Mild heating
    • Product: Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone
  • Industrial Production Methods

    Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the tetrahydronaphthalene moiety and the piperazine ring. The final step involves the formation of the methanone linkage.

    • Step 1: Synthesis of Pyrazine Ring

      • Reagents: 2-chloropyrazine, sodium hydride
      • Conditions: Reflux in anhydrous tetrahydrofuran
      • Product: 2-pyrazinyl chloride

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.

      • Reagents: Potassium permanganate, chromium trioxide
      • Conditions: Aqueous or organic solvents, controlled temperature
      • Major Products: Oxidized derivatives of the tetrahydronaphthalene moiety
    • Reduction: : Reduction reactions can occur at the pyrazine ring.

      • Reagents: Sodium borohydride, lithium aluminum hydride
      • Conditions: Anhydrous solvents, low temperature
      • Major Products: Reduced pyrazine derivatives
    • Substitution: : The compound can undergo nucleophilic substitution reactions.

      • Reagents: Various nucleophiles (e.g., amines, thiols)
      • Conditions: Room temperature to mild heating, inert atmosphere
      • Major Products: Substituted derivatives at the pyrazine or piperazine rings

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Biology

      Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine

      Pharmacology: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry

      Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

    Comparison with Similar Compounds

    Similar Compounds

    • Pyrazin-2-amine
    • 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
    • 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]-pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine

    Uniqueness

    Pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone is unique due to its combination of a pyrazine ring, a tetrahydronaphthalene moiety, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

    Properties

    IUPAC Name

    pyrazin-2-yl-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]methanone
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H22N4O/c24-19(18-14-20-7-8-21-18)23-11-9-22(10-12-23)17-6-5-15-3-1-2-4-16(15)13-17/h1-4,7-8,14,17H,5-6,9-13H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LFOQBWMMTXYFPA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=CC=CC=C2CC1N3CCN(CC3)C(=O)C4=NC=CN=C4
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H22N4O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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